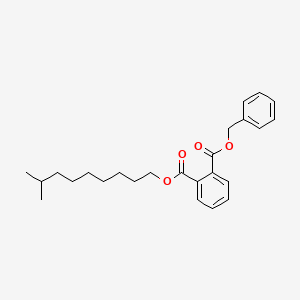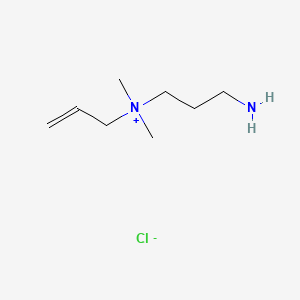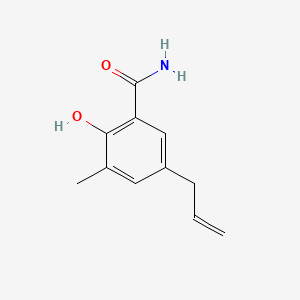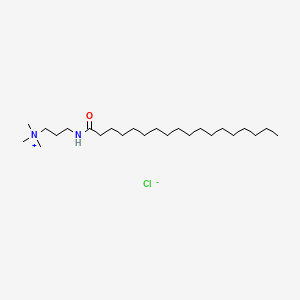
Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride is a quaternary ammonium compound with a long hydrophobic tail and a positively charged head. This structure makes it an effective surfactant and antimicrobial agent. It is commonly used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride typically involves the reaction of octadecanoic acid (stearic acid) with trimethylamine and 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Aplicaciones Científicas De Investigación
Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Acts as an antimicrobial agent, effective against a broad spectrum of microorganisms.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
Mecanismo De Acción
The mechanism of action of Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride involves its interaction with the cell membranes of microorganisms. The positively charged head group interacts with the negatively charged components of the cell membrane, leading to disruption and eventual cell lysis. This makes it an effective antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-2-hydroxypropyl trimethyl ammonium chloride
- Dimethyloctadecyl 3-(trimethoxysilyl)propyl ammonium chloride
Comparison
Compared to similar compounds, Trimethyl-3-((1-oxooctadecyl)amino)propylammonium chloride has a longer hydrophobic tail, which enhances its surfactant properties. This makes it more effective in applications requiring strong surface activity and antimicrobial efficacy .
Propiedades
Número CAS |
22890-18-2 |
|---|---|
Fórmula molecular |
C24H51ClN2O |
Peso molecular |
419.1 g/mol |
Nombre IUPAC |
trimethyl-[3-(octadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C24H50N2O.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;/h5-23H2,1-4H3;1H |
Clave InChI |
MBNPWFXZGJXGFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


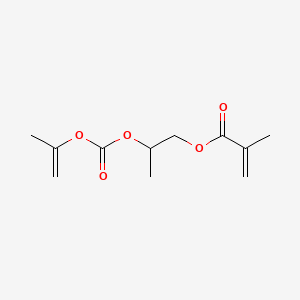
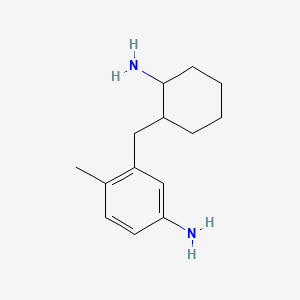

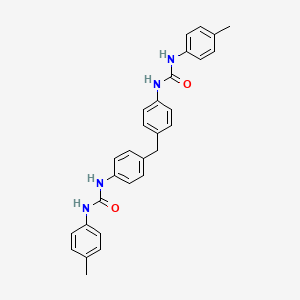

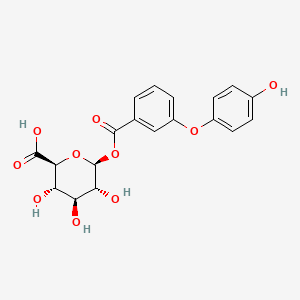
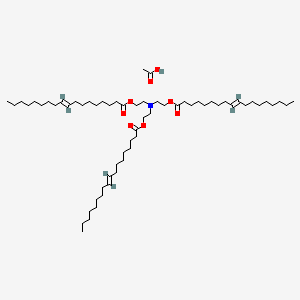
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)

